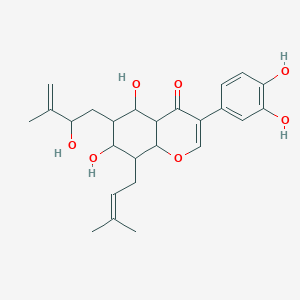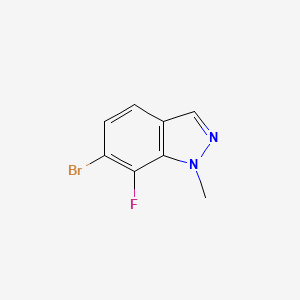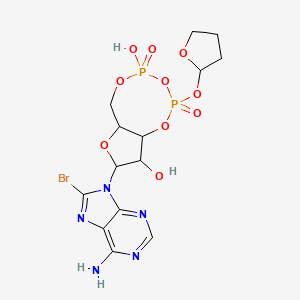
3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and prenylated side chains. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.
Prenylation: Addition of prenyl groups to the aromatic ring.
Cyclization: Formation of the hexahydrochromen ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bonds in the prenyl side chains.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced prenyl side chains.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Antioxidant Activity: Due to its multiple hydroxyl groups, the compound exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and aging.
Medicine
Pharmacological Potential: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry
Cosmetics: The antioxidant properties of the compound make it a candidate for inclusion in cosmetic formulations to protect against oxidative damage.
作用机制
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Mechanism: The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals.
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Signal Transduction: The compound can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
相似化合物的比较
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Resveratrol: A stilbenoid known for its anti-inflammatory and anticancer activities.
Curcumin: A polyphenol with significant antioxidant and anti-inflammatory effects.
Uniqueness
3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific combination of hydroxyl groups and prenylated side chains, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C25H32O7 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C25H32O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)23(30)21-24(31)17(11-32-25(15)21)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,15-16,19,21-23,25-30H,3,7,10H2,1-2,4H3 |
InChI 键 |
GELCFGSTKCXXHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1C(C(C(C2C1OC=C(C2=O)C3=CC(=C(C=C3)O)O)O)CC(C(=C)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[2-[(8S,10R,13S,14S,17R)-17-hydroxy-6,10,13-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12339676.png)
![1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12339696.png)
